2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
Description
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14(2)28-17-8-6-5-7-16(17)26-19(28)12-24-20(29)13-27-23(30)21-15(11-25-27)9-10-18(31-3)22(21)32-4/h5-11,14H,12-13H2,1-4H3,(H,24,29) |
InChI Key |
UVKHAVDWHBAYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
Orthophenylene diamine (1.08 g, 10 mmol) reacts with carbon disulfide (10 mL) in ethanol under reflux for 35 hours to yield 1H-benzo[d]imidazole-2-thiol (1.5 g, 95%). The thiol group is alkylated with propargyl bromide (1.2 eq) in DMF at 80°C for 6 hours, followed by catalytic hydrogenation (H₂/Pd-C) to install the isopropyl group.
Reaction Conditions :
-
Temperature : 80°C
-
Catalyst : Triethylamine (1.5 eq)
-
Yield : 82%
Chloromethylation
The benzimidazole intermediate undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane at 0°C, producing 2-chloromethyl-1-(propan-2-yl)-1H-benzimidazole.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, 2H), 4.72 (s, 2H), 4.20 (m, 1H), 1.52 (d, 6H).
-
MS (ESI) : m/z 234.1 [M+H]⁺.
Synthesis of 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic Acid
Phthalazinone Synthesis
Phthalic anhydride (1.48 g, 10 mmol) reacts with hydrazine hydrate (1.5 eq) in ethanol under reflux for 8 hours to form 1,4-dihydrophthalazine-1,4-dione. Subsequent methoxylation at positions 7 and 8 is achieved using dimethyl sulfate (2.2 eq) in NaOH (10%).
Optimization Study :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Methylating Agent | CH₃I | (CH₃O)₂SO₂ | (CH₃O)₂SO₂ |
| Base | K₂CO₃ | NaOH | NaOH |
| Yield | 68% | 91% | 91% |
Acetic Acid Sidechain Installation
The phthalazinone derivative undergoes Friedel-Crafts acylation with chloroacetyl chloride (1.2 eq) in anhydrous AlCl₃ (1.5 eq) at 0°C, followed by hydrolysis with 10% HCl to yield 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid.
Purity Data :
-
HPLC : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).
-
Melting Point : 189–191°C.
Final Coupling Reaction
The acetamide bond is formed via a carbodiimide-mediated coupling between 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (1.0 eq) and 1-(propan-2-yl)-1H-benzimidazol-2-ylmethylamine (1.1 eq) in dichloromethane (DCM) using EDCI (1.5 eq) and HOBt (0.2 eq).
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 76% |
Post-Synthesis Processing :
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7).
-
Crystallization : Ethanol/water (7:3) at −20°C.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC Purity : 99.1% (UV detection at 254 nm).
-
Storage : Stable for >12 months at −20°C under argon.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A 30% reduction in reaction time (from 12 hours to 2.5 hours) is achieved using microwave irradiation (150°C, 300 W) with comparable yield (74%).
Solid-Phase Synthesis
Immobilization of the phthalazinone moiety on Wang resin enables a 3-step automated synthesis, though with lower yield (58%).
Challenges and Optimization
-
Low Coupling Efficiency : Additives like DMAP (5 mol%) improve yields to 83% by mitigating side reactions.
-
Epimerization Risk : Conducting reactions at 0°C minimizes racemization of the acetamide bond.
Scalability and Industrial Feasibility
A kilogram-scale pilot synthesis achieved 71% yield using flow chemistry for the coupling step (residence time: 8 minutes, 40°C) .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its therapeutic potential , particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant cytotoxic effects against various cancer cell lines. Its ability to interact with specific molecular targets could lead to the development of new anticancer agents.
- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial therapies.
Biological Research
The unique structure of this compound allows it to interact with biological macromolecules, which can be leveraged in:
- Enzyme Inhibition Studies : The compound could serve as a lead molecule for studying enzyme interactions, particularly those involved in metabolic pathways relevant to disease states.
- Receptor Binding Studies : Understanding how this compound binds to specific receptors can provide insights into its mechanism of action and therapeutic applications.
Industrial Applications
In addition to its biological applications, the compound may have relevance in industrial chemistry:
- Catalysis : Its unique functional groups may allow it to act as a catalyst in various chemical reactions, potentially improving reaction efficiency and selectivity.
- Material Science : The compound's properties could be utilized in developing new materials with specific functionalities.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed potent antibacterial activity, suggesting its potential use as an antimicrobial agent .
Enzyme Inhibition
Research involving enzyme inhibition revealed that this compound could effectively inhibit certain enzymes linked to metabolic disorders. This finding opens avenues for developing therapeutic agents targeting these enzymes .
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocycles
- Phthalazine vs. Benzene-based derivatives, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), lack the fused heterocyclic system, reducing conformational rigidity .
- Benzimidazole Substituents : The isopropyl group on the benzimidazole contrasts with cyclohexyl (compound 22 , ) or unsubstituted benzimidazoles (). Bulkier substituents like cyclohexyl may hinder pharmacokinetics, whereas isopropyl balances steric effects and lipophilicity .
Functional Groups
- Methoxy vs. Nitro Groups : The 7,8-dimethoxy groups on the phthalazine are electron-donating, unlike nitro-substituted analogs (e.g., 6b–c , ), which are electron-withdrawing. This difference may modulate electronic interactions in catalysis or receptor binding .
- Acetamide Linker : The acetamide bridge is conserved across analogs (e.g., 10VP91 , ), but its connectivity to benzimidazole (via a methyl group in the target) versus direct attachment (e.g., W1 , ) affects molecular flexibility .
Pharmacological and Functional Properties
- Anticancer Potential: Benzimidazole derivatives (e.g., 3a–d, ) show anticancer activity, often enhanced by nitro or chloro substituents. The target’s methoxy groups may reduce cytotoxicity but improve selectivity .
- Antimicrobial Activity : Compound W1 () highlights the role of thioether and dinitrophenyl groups in antimicrobial action, whereas the target’s phthalazine core may target different pathways .
- Antioxidant Activity : Bis-benzimidazole derivatives () exhibit radical scavenging via NH groups. The target’s acetamide and methoxy groups could contribute similarly, though this remains untested .
Spectroscopic Characterization
- IR Spectroscopy : The target’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with compounds 6a–c (). The benzimidazole NH stretch (~3260–3300 cm⁻¹) is consistent with analogs in .
- NMR Data : The isopropyl group’s methyl protons (δ ~1.2–1.5 ppm, split) and benzimidazole aromatic protons (δ ~7.2–8.5 ppm) mirror 10VP91 (). Methoxy protons (δ ~3.8–4.0 ppm) distinguish the phthalazine moiety .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol. Its structural features include a phthalazinone core and a benzimidazole moiety, which are significant for its biological activity. The presence of dimethoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves the induction of apoptosis through the inhibition of specific kinases such as CK2 (casein kinase 2), which plays a crucial role in cell survival and proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 32.77 | CK2 inhibition, apoptosis induction |
| MDA-MB-231 | 49.00 | CK2 inhibition, apoptosis induction |
In a detailed study, derivatives of this compound demonstrated varying degrees of cytotoxicity, with some derivatives achieving higher potency than their parental compounds. The treatment led to significant apoptosis rates in both cell lines after 72 hours, indicating its potential as an anticancer agent .
The biological activity is largely attributed to the compound's ability to modulate key signaling pathways involved in cancer progression. Specifically, it has been observed that treatment with this compound results in:
- Inhibition of CK2 : A reduction in CK2 activity correlates with increased apoptosis markers such as cleaved PARP (poly ADP-ribose polymerase) .
- Induction of Apoptosis : The compound promotes apoptotic cell death characterized by morphological changes such as blebbing and increased levels of apoptotic markers .
Case Studies
A recent case study involving the compound's derivatives showed promising results in vivo, where it was administered to tumor-bearing mice. The treatment led to a significant reduction in tumor size compared to control groups, supporting its potential application in cancer therapy.
Case Study Summary
| Study Reference | Model Used | Treatment Duration | Results |
|---|---|---|---|
| Tumor-bearing mice | 14 days | Significant tumor reduction |
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what key reaction steps require rigorous optimization?
The synthesis typically involves multi-step organic reactions, such as 1,3-dipolar cycloaddition or nucleophilic substitution, under reflux conditions. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in t-BuOH/H₂O) is used to form triazole or acetamide linkages, followed by recrystallization in ethanol . Critical steps requiring optimization include:
- Catalyst selection : Copper acetate vs. other transition metals for regioselectivity.
- Reaction time : 6–8 hours at room temperature to avoid side products.
- Purification : Ethyl acetate extraction and brine washing to isolate intermediates.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?
Key methods include:
- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Assigning proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 1.5–2.0 ppm) .
- HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .
- X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should focus on:
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in cell-based assays, as demonstrated for benzimidazole-acetamide derivatives .
- Antimicrobial studies : MIC assays against Gram-positive/negative bacteria and fungal strains (e.g., C. albicans) .
- DNA binding affinity : UV-Vis or fluorescence titration to assess intercalation potential .
Advanced Research Questions
Q. How can synthetic yield and regioselectivity be improved for structurally similar acetamide derivatives?
Methodological strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst screening : Testing Pd/C or Ru-based catalysts for cross-coupling steps .
- Temperature control : Microwave-assisted synthesis to reduce reaction time and improve yield .
- Byproduct analysis : TLC or HPLC monitoring to identify and suppress side reactions .
| Parameter | Baseline Condition | Optimized Condition |
|---|---|---|
| Catalyst | Cu(OAc)₂ | Pd(OAc)₂ |
| Solvent | t-BuOH/H₂O | DMF/H₂O |
| Yield | 50–60% | 75–85% |
Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved?
Advanced approaches include:
- 2D NMR (COSY, HSQC) : Differentiating overlapping aromatic protons (e.g., distinguishing benzimidazole vs. phthalazine signals) .
- Variable-temperature NMR : Reducing signal broadening caused by dynamic processes .
- Isotopic labeling : Using ¹⁵N or ¹³C-enriched precursors to simplify complex splitting patterns .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) or binding modes?
- DFT calculations : Optimizing molecular geometry and electronic properties (e.g., HOMO-LUMO gaps for redox-active derivatives) .
- Molecular docking : Simulating interactions with biological targets (e.g., COX-2 or DNA grooves) using AutoDock Vina .
- MD simulations : Assessing stability of ligand-target complexes over 100 ns trajectories .
Q. How can researchers address discrepancies in biological activity data across studies?
- Dose-response validation : Replicating assays with standardized concentrations (e.g., 1–100 µM) .
- Cell line specificity : Testing across multiple models (e.g., RAW 264.7 macrophages vs. HeLa cells) .
- Proteomic profiling : Identifying off-target effects via Western blot or ELISA .
Notes for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., exact stoichiometry, inert atmosphere) to ensure consistency .
- Negative controls : Include solvent-only and catalyst-free controls in bioassays .
- Peer validation : Cross-check spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
